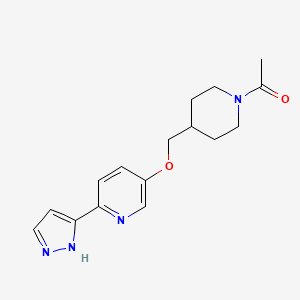

Cyp4A11/cyp4F2-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyp4A11/cyp4F2-IN-2 is a potent and orally active dual inhibitor of cytochrome P450 4A11 and cytochrome P450 4F2. These enzymes are part of the cytochrome P450 superfamily, which plays a crucial role in the metabolism of various endogenous and exogenous compounds. This compound has shown potential in treating kidney diseases due to its ability to inhibit these specific enzymes .

準備方法

The preparation of Cyp4A11/cyp4F2-IN-2 involves several steps. One method for preparing an in vivo formula includes the following steps:

- Take 50 μL of dimethyl sulfoxide (DMSO) main solution.

- Add 300 μL of polyethylene glycol 300 (PEG300) and mix well until clarified.

- Add 50 μL of Tween 80, mix well until clarified.

- Add 600 μL of double-distilled water (ddH2O) and mix well until clarified .

化学反応の分析

Cyp4A11/cyp4F2-IN-2 undergoes various chemical reactions, primarily involving oxidation. The cytochrome P450 enzymes, including cytochrome P450 4A11 and cytochrome P450 4F2, are known for catalyzing hydroxylation reactions. These enzymes mediate the metabolism of multiple fatty acids and their metabolites via the addition of a hydroxyl group to the omega or omega-1 carbon atom of the substrates . Common reagents used in these reactions include molecular oxygen and nicotinamide adenine dinucleotide phosphate (NADPH). The major products formed from these reactions are hydroxylated fatty acids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) .

科学的研究の応用

Cyp4A11/cyp4F2-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in fatty acid metabolism. In biology, it helps in understanding the metabolic pathways involving cytochrome P450 enzymes. In medicine, this compound has potential therapeutic applications in treating kidney diseases by inhibiting the production of 20-hydroxyeicosatetraenoic acid, which is involved in the regulation of blood pressure and sodium reabsorption . In the industry, it can be used in the development of new drugs targeting cytochrome P450 enzymes .

作用機序

Cyp4A11/cyp4F2-IN-2 exerts its effects by inhibiting the activity of cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. These enzymes are involved in the metabolism of fatty acids and their oxygenated derivatives (oxylipins). The inhibition of these enzymes leads to a decrease in the production of 20-hydroxyeicosatetraenoic acid, a metabolite that plays essential roles in the regulation of blood pressure and sodium reabsorption . The molecular targets of this compound are the active sites of cytochrome P450 4A11 and cytochrome P450 4F2, where it binds and inhibits their enzymatic activity .

類似化合物との比較

Cyp4A11/cyp4F2-IN-2 is unique due to its dual inhibitory action on both cytochrome P450 4A11 and cytochrome P450 4F2 enzymes. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as Schizandrin A, which inhibits cytochrome P450 3A activity, and DMU-2139, a specific inhibitor of cytochrome P450 1B1 . these compounds target different cytochrome P450 enzymes and do not exhibit the dual inhibitory action on cytochrome P450 4A11 and cytochrome P450 4F2, making this compound unique in its specificity and potential therapeutic applications .

特性

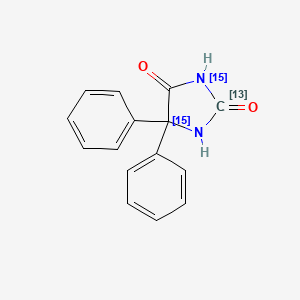

分子式 |

C16H20N4O2 |

|---|---|

分子量 |

300.36 g/mol |

IUPAC名 |

1-[4-[[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxymethyl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19) |

InChIキー |

GNQGSUOEYQIORN-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)